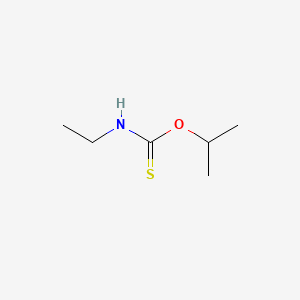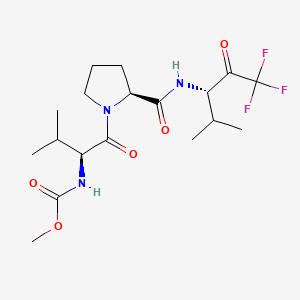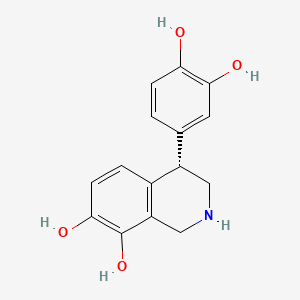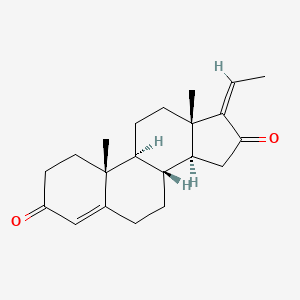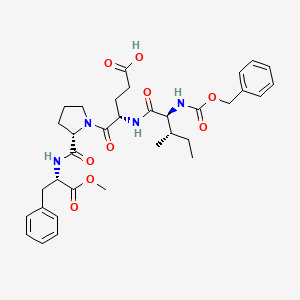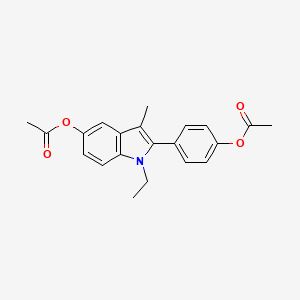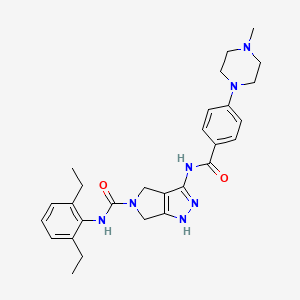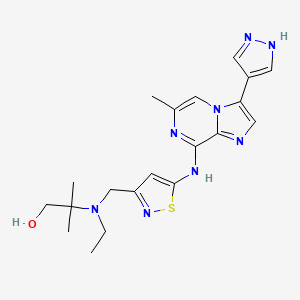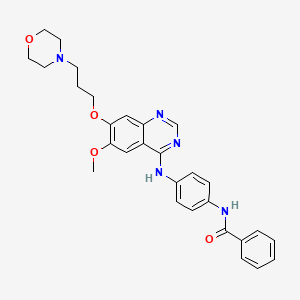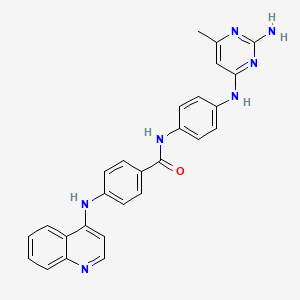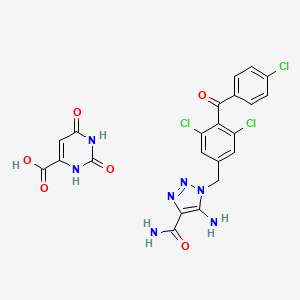
Carboxyamidotriazol-Orotat
Übersicht
Beschreibung
Carboxyamidotriazole Orotate is a novel compound that has garnered significant attention in the field of cancer research. It is the orotate salt form of Carboxyamidotriazole, an orally bioavailable small molecule known for its anti-tumor, anti-inflammatory, and anti-angiogenic properties . Carboxyamidotriazole Orotate has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth and modulate calcium-dependent signaling pathways .
Wissenschaftliche Forschungsanwendungen
Carboxyamidotriazol-Orotat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es nicht-spannungsabhängige Calciumkanäle und calciumkanalvermittelte Signalwege hemmt. Diese Hemmung stört calciumabhängige Prozesse, die für die Zellproliferation und Angiogenese essentiell sind. Die Verbindung moduliert auch mehrere Tyrosinkinase-Signalwege, was zu ihrer Antitumoraktivität beiträgt . Molekulare Ziele umfassen den vaskulären Endothelwachstumsfaktor (VEGF) und andere Schlüsselproteine, die am Tumorwachstum und -überleben beteiligt sind .
Ähnliche Verbindungen:
Carboxyamidotriazol: Die Stammverbindung von this compound, bekannt für ihre Antitumoreigenschaften, aber mit begrenzter oraler Bioverfügbarkeit.
Einzigartigkeit: this compound zeichnet sich durch seine verbesserte orale Bioverfügbarkeit und geringere Toxizität im Vergleich zu Carboxyamidotriazol aus. Seine Fähigkeit, mehrere Signalwege zu modulieren, und seine Wirksamkeit in verschiedenen Krebsmodellen unterstreichen sein Potenzial als vielseitiger therapeutischer Wirkstoff .
Wirkmechanismus
Target of Action
Carboxyamidotriazole orotate (CTO) is a novel oral inhibitor of non-voltage-dependent calcium channels . These channels play a crucial role in various cellular processes, including cell proliferation and apoptosis .
Mode of Action
CTO modulates multiple cell-signaling pathways, including AKT, RAS, and WNT . By inhibiting these pathways, CTO disrupts the normal functioning of the cells, leading to anti-tumor activity .
Biochemical Pathways
CTO demonstrates anti-tumor activity through modulation of multiple tyrosine kinase signaling pathways . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell division and differentiation .
Pharmacokinetics
CTO has been found to enter the bloodstream faster and achieve higher plasma concentrations while maintaining a similar elimination half-life relative to its parent compound, carboxyamidotriazole (CAI) . This improved pharmacokinetic profile may allow for smaller dosages of CAI needed for inhibition of tumor cell proliferation, with the added advantage of reduced toxicity .
Result of Action
CTO produces disease stabilization in a broad range of heavily treated refractory tumors . Although no objective response rates were observed in a study, nine patients with rapidly progressive and treatment-refractory tumors achieved stable disease durable for up to 14 months .
Action Environment
The action of CTO can be influenced by various environmental factors. For instance, the presence of other drugs can affect the bioavailability and efficacy of CTO . .
Biochemische Analyse
Biochemical Properties
Carboxyamidotriazole Orotate acts as a cellular inhibitor of nonvoltage-operated calcium channels and calcium channel-mediated signaling pathways . It interacts with various enzymes and proteins, modulating multiple cell-signaling pathways . The nature of these interactions is primarily inhibitory, leading to a decrease in calcium signal transduction necessary for certain cellular processes .
Cellular Effects
Carboxyamidotriazole Orotate has a profound impact on various types of cells and cellular processes. It influences cell function by modulating calcium signal transduction, which is crucial for many cellular processes . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Carboxyamidotriazole Orotate involves its binding interactions with non–voltage-dependent calcium channels . This leads to inhibition of calcium signal transduction, which in turn can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carboxyamidotriazole Orotate have been observed to change over time . It has shown stability and slow degradation, with long-term effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Carboxyamidotriazole Orotate vary with different dosages in animal models . Lower dosages have been found to inhibit tumor cell proliferation, while higher doses can lead to significant gastrointestinal and neurotoxicities .
Metabolic Pathways
Carboxyamidotriazole Orotate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels, primarily through its inhibition of calcium signal transduction .
Transport and Distribution
Carboxyamidotriazole Orotate is transported and distributed within cells and tissues in a manner that is yet to be fully understood . It is believed to interact with certain transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Carboxyamidotriazol-Orotat wird durch Reaktion von Carboxyamidotriazol mit Orotsäure synthetisiert. Die Reaktion beinhaltet typischerweise das Auflösen von Carboxyamidotriazol in einem geeigneten Lösungsmittel, wie z. B. Dimethylsulfoxid (DMSO), und die anschließende Zugabe von Orotsäure. Die Mischung wird bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen kann die Effizienz des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: Carboxyamidotriazol-Orotat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion reduzierte Derivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Carboxyamidotriazole: The parent compound of Carboxyamidotriazole Orotate, known for its anti-tumor properties but with limited oral bioavailability.
Uniqueness: Carboxyamidotriazole Orotate stands out due to its improved oral bioavailability and reduced toxicity compared to Carboxyamidotriazole. Its ability to modulate multiple signaling pathways and its effectiveness in various cancer models highlight its potential as a versatile therapeutic agent .
Eigenschaften
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOBDDXRRBONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187739-60-2 | |
| Record name | Carboxyamidotriazole orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


